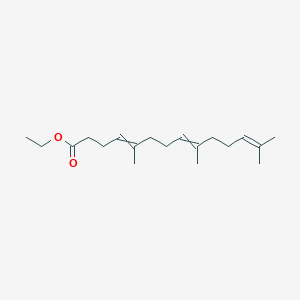![molecular formula C19H23NOSi B14613021 [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone CAS No. 60120-95-8](/img/structure/B14613021.png)
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone is a complex organic compound with a unique structure that includes both dimethylamino and ethenyl(dimethyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes may include:
Formation of the Core Structure: This step involves the synthesis of the phenylmethanone core, often through Friedel-Crafts acylation.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Addition of Ethenyl(dimethyl)silyl Group: This step may involve hydrosilylation reactions to introduce the ethenyl(dimethyl)silyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl(dimethyl)silyl group can enhance the compound’s stability and reactivity. These interactions can modulate biological activities and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4-(dimethylamino)-: Similar in structure but lacks the ethenyl(dimethyl)silyl group.
Michler’s ketone: Contains two dimethylamino groups but no ethenyl(dimethyl)silyl group.
Uniqueness
The presence of both dimethylamino and ethenyl(dimethyl)silyl groups in [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone makes it unique
Properties
CAS No. |
60120-95-8 |
|---|---|
Molecular Formula |
C19H23NOSi |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[ethenyl(dimethyl)silyl]phenyl]methanone |
InChI |
InChI=1S/C19H23NOSi/c1-6-22(4,5)18-13-9-16(10-14-18)19(21)15-7-11-17(12-8-15)20(2)3/h6-14H,1H2,2-5H3 |
InChI Key |
UMWITJGGCOALTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[Si](C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
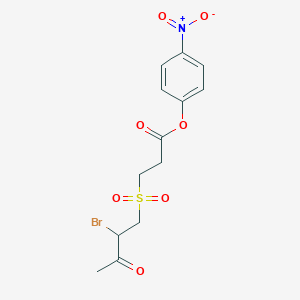

![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
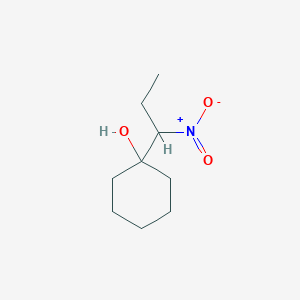
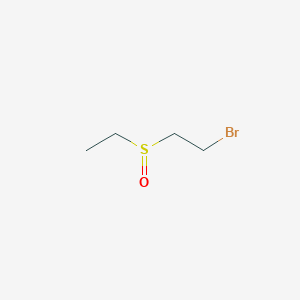
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)
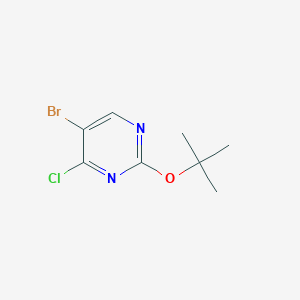
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
